Perfluorotributylamine
Perfluorotributylamine
Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine.
Brand Name:
Vulcanchem
CAS No.:
311-89-7
VCID:
VC0110022
InChI:
InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33
SMILES:
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula:
C12F27N
Molecular Weight:
671.09 g/mol
Perfluorotributylamine
CAS No.: 311-89-7
Reference Standards
VCID: VC0110022
Molecular Formula: C12F27N
Molecular Weight: 671.09 g/mol
CAS No. | 311-89-7 |
---|---|
Product Name | Perfluorotributylamine |
Molecular Formula | C12F27N |
Molecular Weight | 671.09 g/mol |
IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine |
Standard InChI | InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 |
Standard InChIKey | RVZRBWKZFJCCIB-UHFFFAOYSA-N |
SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Boiling Point | 178.0 °C 178 °C |
Colorform | Liquid |
Density | 1.884 @ 25 °C |
Melting Point | -50.0 °C -50 °C |
Physical Description | Liquid |
Description | Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine. |
Solubility | Insoluble methanol, isopropyl alcohol Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4 Insoluble in wate |
Synonyms | Tri (n-butyl perfluoro); Tri(perfluorobutyl)amine; Tris(nonafluorobutyl)amine; Tris(perfluorobutyl)amine; EFL 174S; Eftop EF-L 174; FC 43; FC 47; Fluorinert 43; _x000B_Fluorinert FC 43; Fluorocarbon FC 43; Fluosol FC 43; Heptacosafluorotributylamine;_x000B_Medif |
Vapor Pressure | 0.55 mmHg 5.52X10-1 mm Hg @ 25 °C |
PubChem Compound | 9397 |
Last Modified | Nov 11 2021 |
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